3-Amino-2-(naphthalen-2-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(naphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives and amino acid precursors.
Naphthalene Functionalization: The naphthalene ring is functionalized through nitration, reduction, and subsequent bromination to introduce reactive groups.
Coupling Reaction: The functionalized naphthalene derivative is then coupled with an amino acid precursor using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large quantities of starting materials and reagents in controlled environments.
Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum efficiency.
Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
3-Amino-2-(naphthalen-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein engineering and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
Comparison:
- Structural Differences: The position of the naphthalene ring attachment varies among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: 3-Amino-2-(naphthalen-2-yl)propanoic acid is unique due to its specific structural configuration, which may confer distinct binding properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-amino-2-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMMAOXYIOPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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